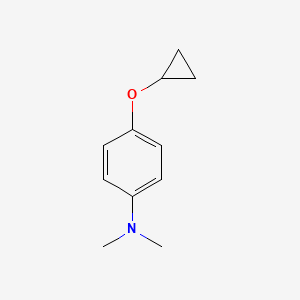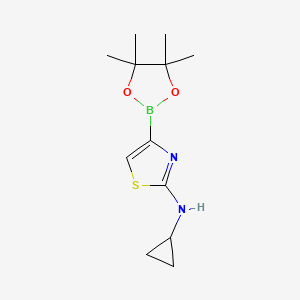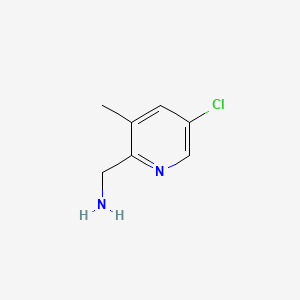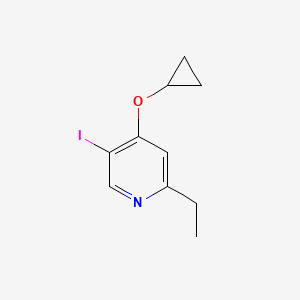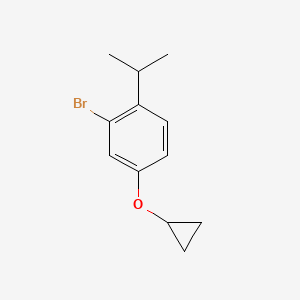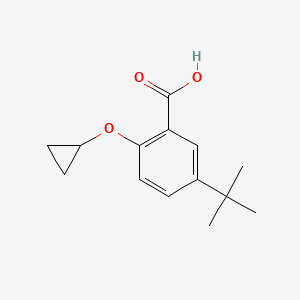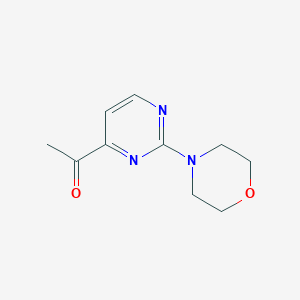
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is characterized by the presence of a morpholine ring and a pyrimidine ring, making it a heterocyclic compound. This compound is primarily used in research and development and is not intended for direct human use .
準備方法
The synthesis of 1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone involves several steps. One common method includes the reaction of morpholine with a pyrimidine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography .
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets the required specifications .
化学反応の分析
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents such as halogens or alkylating agents. .
科学的研究の応用
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of oncology and infectious diseases.
作用機序
The mechanism of action of 1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways .
類似化合物との比較
1-(2-Morpholin-4-ylpyrimidin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(4-Methyl-2-morpholin-4-ylpyrimidin-5-yl)ethanone: This compound has a similar structure but with a methyl group at the 4-position of the pyrimidine ring.
1-(4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl)ethanone: This compound contains an additional phenyl ring, making it structurally more complex.
1-(3′-{1-[2-(4-Morpholinyl)ethyl]-1H-pyrazol-3-yl}-3-biphenylyl)ethanone: This compound includes a pyrazole ring and a biphenyl group, providing different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of the morpholine and pyrimidine rings, which confer distinct chemical and biological properties .
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
1-(2-morpholin-4-ylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C10H13N3O2/c1-8(14)9-2-3-11-10(12-9)13-4-6-15-7-5-13/h2-3H,4-7H2,1H3 |
InChIキー |
BXJICOWQDLGGTG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=NC=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


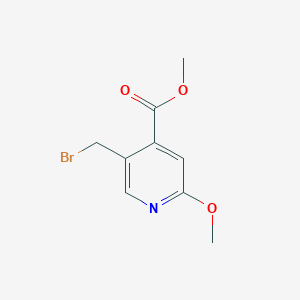
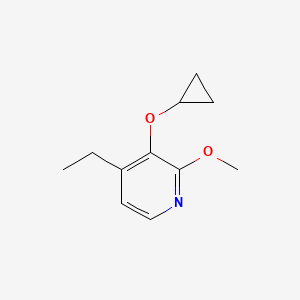
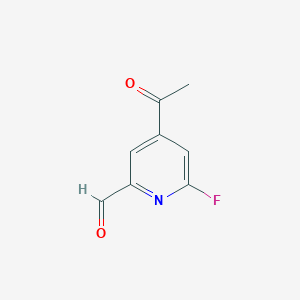
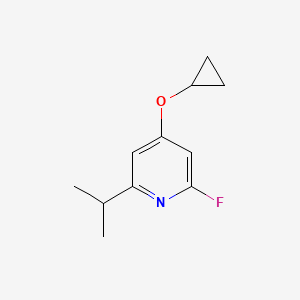


![3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
